molecular formula C25H28O7 B1158073 8-Isomulberrin hydrate CAS No. 1432063-35-8

8-Isomulberrin hydrate

Cat. No.: B1158073
CAS No.: 1432063-35-8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Isomulberrin hydrate is a flavonoid compound derived from the root barks of Morus alba (white mulberry). It is known for its various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties . The chemical structure of this compound is characterized by a complex arrangement of hydroxyl groups, aromatic rings, and a pyranochromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 8-Isomulberrin hydrate typically involves extraction and purification from natural sources such as the root barks of Morus alba. The process includes grinding the plant material, extracting with a suitable solvent, filtering, concentrating, and crystallizing the compound . The crystallization step is crucial to obtain the hydrate form of the compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The use of advanced chromatographic methods and high-performance liquid chromatography (HPLC) ensures the purity and quality of the compound. The final product is often subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis .

Chemical Reactions Analysis

Types of Reactions: 8-Isomulberrin hydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.

    Reduction: The ketone group in the pyranochromenone core can be reduced to form alcohols.

    Substitution: Aromatic substitution reactions can occur at the phenolic hydroxyl groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

8-Isomulberrin hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Isomulberrin hydrate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • Mulberroside A
  • Oxyresveratrol
  • Moracin M

Comparison: 8-Isomulberrin hydrate is unique due to its specific hydroxylation pattern and the presence of a pyranochromenone core. Compared to similar compounds like Mulberroside A and Oxyresveratrol, this compound exhibits distinct biological activities and chemical reactivity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O7/c1-24(2,30)9-7-16-21(29)20-18(28)12-19-15(8-10-25(3,4)32-19)23(20)31-22(16)14-6-5-13(26)11-17(14)27/h5-6,11-12,26-28,30H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPGVHYWKLCGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C(C3=C2OC(=C(C3=O)CCC(C)(C)O)C4=C(C=C(C=C4)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.